molecular formula C15H15ClF3NO4 B8632873 Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Diethyl 2-((2-chloro-5-(trifluoromethyl)phenylamino)methylene)malonate

Cat. No. B8632873
M. Wt: 365.73 g/mol
InChI Key: GCRDMRZCDJJIGQ-UHFFFAOYSA-N
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Patent
US08884018B2

Procedure details

Compound 6B (2000 g, 5.468 mol) was introduced into the reactor. Dowtherm (4.000 L) was charged to the reactor and degassed at room temperature overnight with nitrogen purge. It was then stirred and warmed to 260° C. EtOH produced was distilled off. The reaction was monitored and was complete after 5.5 h, the reaction was substantially complete. Heat source was removed and the reaction mixture was cooled to 80° C. and heptane (2.000 L) was charged. The mixture was stirred for 30 min. Heptane (6.000 L) was charged to the stirred mixture and stirring continued overnight. Solids were filtered off and washed with heptane (4.000 L) and dried in a vacuum oven at 50° C. to provide Compound 6A.
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[NH:12][CH:13]=[C:14]([C:20](OCC)=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[C:4]2[C:3]=1[NH:12][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:20]2=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
2000 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)NC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
It was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed at room temperature overnight with nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
EtOH produced
DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
Heat source
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 80° C.
ADDITION
Type
ADDITION
Details
heptane (2.000 L) was charged
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Heptane (6.000 L) was charged to the stirred mixture
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Solids were filtered off
WASH
Type
WASH
Details
washed with heptane (4.000 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
ClC=1C=CC(=C2C(C(=CNC12)C(=O)OCC)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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